molecular formula C14H20ClN3O3 B13510942 tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13510942
M. Wt: 313.78 g/mol
InChI Key: KQEUFXQYBUAJNH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 3-[(4-chloropyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-7-5-10(8-18)9-20-12-16-6-4-11(15)17-12/h4,6,10H,5,7-9H2,1-3H3

InChI Key

KQEUFXQYBUAJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Isoquinoline Derivatives

Compound A : tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate ()
  • Structural Differences: Replaces the 4-chloropyrimidine with a 4-chloro-3-hydroxyphenyl-substituted isoquinoline. Molecular Weight: ~425–450 g/mol (estimated from HRMS data in ).
  • Key Findings: Synthesized via Method C with a 50% yield. Demonstrated inhibitory activity in biological assays, attributed to the isoquinoline core’s planar aromatic system enhancing target binding .
Compound B : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
  • Structural Differences :
    • Substitutes pyrimidine with a bromo- and dimethoxymethyl-substituted pyridine.
    • Molecular Formula : C₁₈H₂₈BrN₂O₅ (estimated from ).
  • Key Properties :
    • Bromine enhances electrophilicity for cross-coupling reactions.
    • Dimethoxymethyl group improves solubility but reduces metabolic stability .

Pyrrolidine Derivatives with Modified Linkers or Substituents

Compound C : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()
  • Structural Differences :
    • Chiral methyl group at C2 and a 2-methylpyridin-3-yl substituent.
    • Molecular Weight : 392 g/mol (HRMS [M+H]⁺ m/z = 392).
  • Key Findings :
    • Synthesized via nucleophilic substitution under Cs₂CO₃/DMSO conditions.
    • Stereochemistry confirmed by NMR coupling constants (e.g., J = 8.4 Hz for pyrrolidine protons), critical for enantioselective activity .
Compound D : tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate ()
  • Structural Differences: Replaces the methyleneoxy-chloropyrimidine with a methylsulfonyloxy (-OSO₂CH₃) group. CAS No.: 141699-57-2.
  • Key Properties :
    • Sulfonate ester enhances leaving-group capability, making it useful in alkylation or elimination reactions .

Table: Comparative Analysis of Key Compounds

Compound Core Heterocycle Substituent(s) Molecular Weight (g/mol) Key Application/Property Reference
Target Compound Pyrimidine 4-Chloro, methyleneoxy linker 299.76 Intermediate for kinase inhibitors
Compound A Isoquinoline 4-Chloro-3-hydroxyphenyl ~435 Bioactive inhibitor
Compound B Pyridine 5-Bromo, dimethoxymethyl ~435 (estimated) Electrophilic cross-coupling
Compound C Pyridine 2-Methyl, chiral methyl 392 Enantioselective drug design
Compound D Pyrrolidine Methylsulfonyloxy 265.34 Alkylation/elimination reactions

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s chloropyrimidine moiety enables facile functionalization via nucleophilic aromatic substitution, contrasting with the bromopyridine in Compound B, which requires transition-metal catalysis (e.g., Suzuki coupling) .
  • Biological Activity: Isoquinoline derivatives (Compound A) exhibit superior binding affinity to planar receptors (e.g., DNA topoisomerases) compared to pyrimidine/pyridine analogues due to extended π-conjugation .
  • Stereochemical Impact : Chiral pyrrolidine derivatives (Compound C) show marked differences in pharmacokinetics compared to achiral analogues, emphasizing the importance of stereocontrol in drug design .

Notes on Structural Optimization

  • tert-Butyl Group : Universal in all compared compounds for steric protection of the pyrrolidine’s nitrogen, preventing undesired side reactions.
  • Chloropyrimidine vs. Pyridine/Isoquinoline: The electron-deficient pyrimidine enhances electrophilicity at C2, whereas pyridine/isoquinoline cores prioritize π-π stacking interactions.
  • Linker Flexibility : Methyleneoxy linkers (target compound) balance rigidity and rotational freedom, optimizing ligand-receptor interactions compared to rigid propargyl ethers (e.g., ) .

Biological Activity

tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H20ClN3O3
  • Molecular Weight : 313.78 g/mol

The structure includes a pyrrolidine ring, a tert-butyl group, and a chloropyrimidine moiety. Its unique structure contributes to its biological properties and potential therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : It may inhibit specific kinases, which are crucial for cell signaling and regulation.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by targeting oncogenic protein kinases. These kinases play significant roles in tumor growth and progression. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloropyrimidine moiety is thought to enhance its interaction with microbial targets, potentially leading to bactericidal effects against various pathogens .

Study 1: Anticancer Efficacy

A study investigating the effects of pyrimidine derivatives on cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of various pyrrolidine derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus .

Research Findings

Study Focus Findings
Study 1AnticancerInduced apoptosis in MCF-7 cells; reduced cell viability by 50% at 10 µM concentration.
Study 2AntimicrobialModerate activity against Staphylococcus aureus; minimum inhibitory concentration (MIC) determined at 32 µg/mL.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(((4-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Nucleophilic substitution : Reaction of a pyrrolidine intermediate with 4-chloropyrimidin-2-ol under basic conditions (e.g., NaH or K₂CO₃ in THF or DMF) to form the ether linkage .
  • Protection/deprotection : Use of tert-butyl chloroformate (Boc anhydride) to protect the pyrrolidine nitrogen, followed by deprotection under acidic (HCl) or basic (NaOH) conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .

Example reaction table:

StepReaction TypeReagents/ConditionsKey Intermediate
1Ether formation4-chloropyrimidin-2-ol, NaH, THF, 0°C → RT3-(hydroxymethyl)pyrrolidine intermediate
2Boc protectionBoc₂O, DMAP, CH₂Cl₂Boc-protected pyrrolidine

Q. Which spectroscopic methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR; ~28 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₈ClN₃O₃: 312.1015) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch from Boc group) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Q. What safety precautions are recommended when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • First aid : Immediate flushing with water for eye/skin exposure; seek medical attention if inhaled .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions involving this compound?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos enhance coupling efficiency with aryl halides .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., elimination) .
  • Example optimization data :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂/XPhosDioxane8045
Pd(PPh₃)₄THF6072

Q. How to address contradictions in spectroscopic data during characterization?

  • Isomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from regioisomers .
  • Byproduct identification : LC-MS or GC-MS detects trace impurities (e.g., de-Boc products or oxidation derivatives) .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute stereochemistry if chiral centers are present .

Q. What are the potential biological targets and mechanisms of action for this compound?

  • Enzyme inhibition : The 4-chloropyrimidine moiety may act as a kinase inhibitor by competing with ATP binding .
  • Receptor modulation : Pyrrolidine derivatives often interact with G-protein-coupled receptors (GPCRs) or ion channels .
  • Experimental validation :
  • Molecular docking : Simulate binding affinity with targets like EGFR or PARP .
  • In vitro assays : Measure IC₅₀ values using fluorescence-based kinase activity assays .

Methodological Notes

  • Synthetic troubleshooting : If Boc deprotection fails, use TFA/DCM (1:1) for 2 hours at RT .
  • Analytical conflicts : Always cross-validate NMR data with computational tools (e.g., ChemDraw predictions) .
  • Biological testing : Prioritize cytotoxicity assays (e.g., MTT) before mechanistic studies to establish safe dosing ranges .

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